molecular formula C22H37N3O B5033255 2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol

2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol

Cat. No.: B5033255
M. Wt: 359.5 g/mol
InChI Key: DPPOOUGMJCBJIC-UHFFFAOYSA-N
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Description

2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol is a complex organic compound that features a unique structure combining an indene moiety with a piperidine ring and a dimethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol typically involves multiple steps, starting with the preparation of the indene and piperidine intermediates. The indene moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the dimethylamino propyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives, piperidine-containing molecules, and compounds with dimethylamino propyl groups. Examples include:

  • Indene-based compounds with different substituents.
  • Piperidine derivatives with various functional groups.
  • Dimethylamino propyl-substituted molecules with different core structures.

Uniqueness

The uniqueness of 2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O/c1-23(2)10-5-11-24(14-15-26)18-19-8-12-25(13-9-19)22-16-20-6-3-4-7-21(20)17-22/h3-4,6-7,19,22,26H,5,8-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPOOUGMJCBJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCO)CC1CCN(CC1)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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